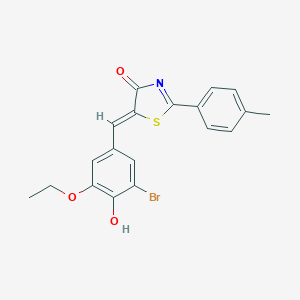![molecular formula C24H17BrF3N5OS B447736 3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447736.png)
3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of multiple functional groups, such as bromine, cyano, and trifluoromethyl, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions . The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely . The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-5-(5-bromo-2-furyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide .
- 4-bromo-2-((E)-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate .
Uniqueness
The uniqueness of 3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups and its structural framework. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C24H17BrF3N5OS |
|---|---|
Peso molecular |
560.4g/mol |
Nombre IUPAC |
3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H17BrF3N5OS/c1-12-7-8-14-15(11-29)23(35-17(14)9-12)31-22(34)20-19(25)21-30-16(13-5-3-2-4-6-13)10-18(24(26,27)28)33(21)32-20/h2-6,10,12H,7-9H2,1H3,(H,31,34) |
Clave InChI |
VSUZZBGSHCJOGT-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CC=C5)C(F)(F)F |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-N'-[(3-methylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447656.png)

![2-[{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B447659.png)
![1-[2-(4-Anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B447661.png)
![6-bromo-N'-{2-[(1-bromo-2-naphthyl)oxy]butanoyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447666.png)
![Dimethyl 2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B447667.png)
![5-(3,4-Dihydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447668.png)
![N'-[2-(4-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447669.png)
![N'-{[4-(octyloxy)phenoxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447672.png)
![(2Z,5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B447673.png)
![6-bromo-N'-[(3,4-dimethylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447674.png)
![2-(1-naphthyloxy)-N'-[(2-oxo-2H-chromen-3-yl)carbonyl]propanohydrazide](/img/structure/B447675.png)
